molecular formula C22H25N7O2 B10923682 6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(1-propyl-1H-pyrazol-3-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10923682
M. Wt: 419.5 g/mol
InChI Key: MBBPODMMPOFULH-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines This compound is characterized by its unique structure, which includes a cyclopropyl group, multiple pyrazole moieties, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the pyrazole groups through cycloaddition reactions. The final step often involves the attachment of the cyclopropyl group and the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production. Additionally, the use of advanced purification methods, such as chromatography and crystallization, ensures the isolation of the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or isoxazolo[5,4-b]pyridine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    6-CYCLOPROPYL-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-N~4~-(1-PROPYL-1H-PYRAZOL-3-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: shares similarities with other isoxazolo[5,4-b]pyridine derivatives and pyrazole-containing compounds.

Uniqueness

  • The presence of multiple pyrazole groups and the cyclopropyl moiety distinguishes this compound from other similar molecules. These structural features contribute to its unique chemical reactivity and potential applications.

Properties

Molecular Formula

C22H25N7O2

Molecular Weight

419.5 g/mol

IUPAC Name

6-cyclopropyl-3-(1-ethyl-5-methylpyrazol-4-yl)-N-(1-propylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H25N7O2/c1-4-9-28-10-8-18(26-28)25-21(30)15-11-17(14-6-7-14)24-22-19(15)20(27-31-22)16-12-23-29(5-2)13(16)3/h8,10-12,14H,4-7,9H2,1-3H3,(H,25,26,30)

InChI Key

MBBPODMMPOFULH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=C(N(N=C4)CC)C)C5CC5

Origin of Product

United States

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